Hydrogen Bond Donor Count as a Key Differentiator from Amino-Azetidine and Carboxamide Analogs
The target compound exhibits zero hydrogen bond donors (HBD = 0), a structurally determined property arising from the absence of -NH-, -OH, or -SH groups. By comparison, the closely related Cbz-protected intermediate benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (PubChem CID 169218991) also has HBD = 0 but differs in topological polar surface area (TPSA = 68.5 Ų), while N-substituted carboxamide azetidine analogs reported by Packiarajan et al. (2012) typically introduce one additional HBD, raising the HBD count to ≥1 with corresponding impacts on passive permeability and P-glycoprotein recognition [1]. The o-tolyl ketone linkage in the target compound replaces the carbamate or carboxamide linker found in many analogs, preserving HBD = 0 while shifting the conformational landscape and electron distribution [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (structural determination from molecular formula C14H15N3O2) |
| Comparator Or Baseline | N-substituted carboxamide azetidine analogs: HBD ≥ 1; Cbz-azetidine intermediate (CID 169218991): HBD = 0, TPSA = 68.5 Ų |
| Quantified Difference | ΔHBD = 1 fewer than carboxamide analogs; identical HBD to Cbz intermediate but with distinct TPSA and conformational profile |
| Conditions | Structural analysis; TPSA data from PubChem computed properties (PubChem release 2025.09.15) |
Why This Matters
Zero HBD facilitates blood-brain barrier penetration predictions and distinguishes this compound from amide-containing analogs for CNS-targeted library design.
- [1] PubChem. (2024). Benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (CID 169218991). National Library of Medicine. View Source
- [2] Packiarajan, M., Ferreira, C. G., Hong, S. P., White, A. D., Chandrasena, G., Pu, X., Brodbeck, R. M., & Robichaud, A. J. (2012). Azetidinyl oxadiazoles as potent mGluR5 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 22(20), 6469–6474. View Source
